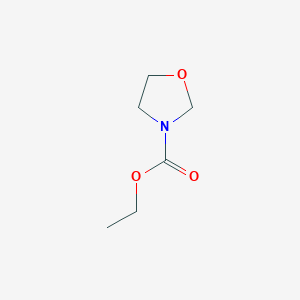

Ethyl oxazolidine-3-carboxylate

Description

Ethyl oxazolidine-3-carboxylate (CAS No. 32158-14-8) is a heterocyclic compound featuring a five-membered oxazolidine ring, which contains both oxygen and nitrogen atoms. Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 157.16 g/mol . This compound is widely utilized as a chiral auxiliary in asymmetric synthesis and as a precursor for pharmaceuticals, agrochemicals, and bioactive molecules. Its structural uniqueness arises from the ester group at position 3 and the ethyl substituent, which influence its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

ethyl 1,3-oxazolidine-3-carboxylate |

InChI |

InChI=1S/C6H11NO3/c1-2-10-6(8)7-3-4-9-5-7/h2-5H2,1H3 |

InChI Key |

YFXFQIFQIMLJAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCOC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyloxazolidine-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of the oxazolidine ring . Another method involves the use of magnetic nanocatalysts, which offer an eco-friendly and efficient approach to synthesizing oxazole derivatives .

Industrial Production Methods

Industrial production of ethyloxazolidine-3-carboxylate often involves the use of flow chemistry techniques. These methods allow for the continuous production of the compound under controlled conditions, improving yield and safety . The use of manganese dioxide as a heterogeneous reagent in flow processes has also been reported to be effective .

Chemical Reactions Analysis

Types of Reactions

Ethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazoles using reagents such as manganese dioxide.

Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions may vary.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen or oxygen atoms, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.

Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.

Major Products Formed

Oxidation: Oxazoles.

Reduction: Reduced oxazolidine derivatives.

Substitution: Substituted oxazolidine derivatives with various functional groups.

Scientific Research Applications

Ethyloxazolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. For example, oxazolidinones, a related class of compounds, exert their effects by inhibiting protein synthesis in bacteria. They bind to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex . This mechanism is likely to be similar for ethyloxazolidine-3-carboxylate, although specific details may vary.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Oxazolidine Derivatives

tert-Butyl Oxazolidine-3-Carboxylate Derivatives

- Structure: Replacing the ethyl group with a tert-butyl moiety (e.g., (S)-tert-butyl 2,2-dimethyl-4-[(4-octylphenoxy)methyl]oxazolidine-3-carboxylate) enhances steric bulk, improving enantioselectivity in catalytic reactions .

- Applications : These derivatives are pivotal in synthesizing complex natural products like Darobactin A, where the tert-butyl group stabilizes intermediates during multi-step reactions .

- Biological Activity: tert-Butyl variants exhibit enhanced antibacterial and cytotoxic properties compared to ethyl derivatives, as seen in studies on pentadeca-2,4-dienoyl-substituted analogs .

Ethyl 3-Oxooxetane-2-Carboxylate

- Key Difference : Replaces the oxazolidine ring with a four-membered oxetane ring.

- Impact : The smaller ring increases strain, making it less stable but more reactive in ring-opening polymerizations .

Pyrrolidine and Pyrrolidinone Derivatives

Ethyl 5-Oxopyrrolidine-3-Carboxylate

- Structure: Contains a pyrrolidinone (5-membered ring with a ketone) instead of oxazolidine.

- Reactivity : The absence of an oxygen atom in the ring reduces polarity, altering solubility and hydrogen-bonding capacity .

- Biological Activity : Demonstrates anti-inflammatory activity, unlike oxazolidine derivatives, which are more associated with antimicrobial effects .

Ethyl 4,4-Dimethyl-2-Oxopyrrolidine-3-Carboxylate

Smaller Heterocyclic Rings

Aziridine and Azetidine Derivatives

- Ethyl 2-Ethoxy-3-Ethylaziridine-2-Carboxylate :

- Structure : Features a three-membered aziridine ring.

- Reactivity : Higher ring strain leads to rapid nucleophilic ring-opening reactions, useful in polymer chemistry .

- Ethyl 3-Methoxy-2-Methylazetidine-3-Carboxylate :

- Structure : Four-membered azetidine ring with methoxy and methyl groups.

- Applications : Acts as a competitive enzyme inhibitor due to its rigid structure .

Bicyclic and Fused-Ring Systems

Quinuclidine Derivatives

- Ethyl 3-Oxoquinuclidine-2-Carboxylate: Structure: Bicyclic quinuclidine core with a ketone group. Biological Activity: Exhibits potent antibacterial and cytotoxic effects, outperforming monocyclic oxazolidines in cell-based assays .

Data Tables

Table 1: Structural and Functional Comparisons

Table 2: Molecular Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.